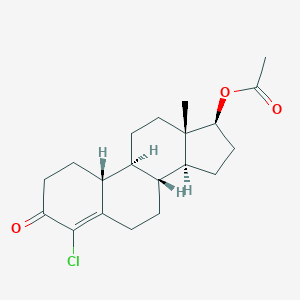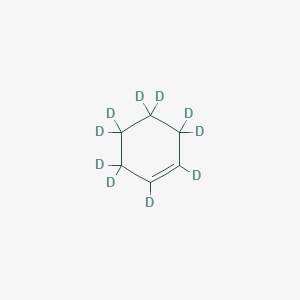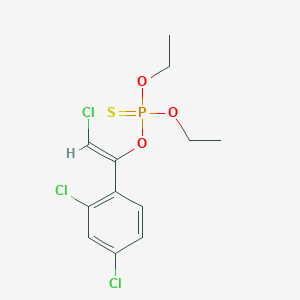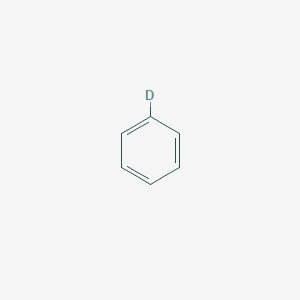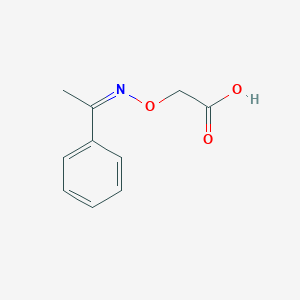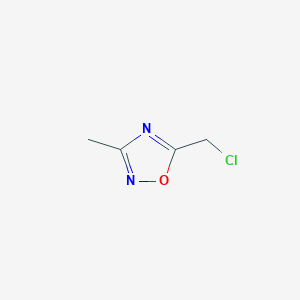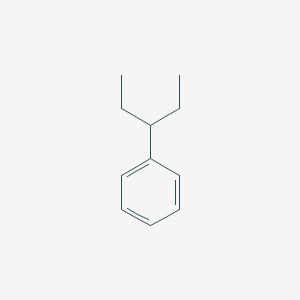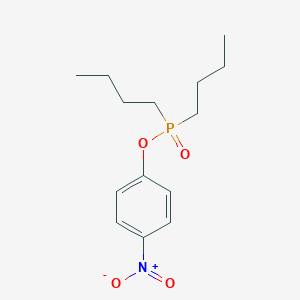
Nibufin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nibufin, also known as N-(2-bromophenyl)-2-chloro-N-cyclohexylacetamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of compounds known as arylcyclohexylamines, which are known to have diverse pharmacological effects.
Mécanisme D'action
The mechanism of action of Nibufin is not fully understood, but it is believed to act as a non-competitive antagonist of the Nibufinmethyl-D-aspartate (NMDA) receptor. This receptor is involved in the regulation of synaptic plasticity and is believed to play a role in learning and memory. By blocking the NMDA receptor, Nibufin may modulate these processes.
Effets Biochimiques Et Physiologiques
Nibufin has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It has also been shown to have anti-inflammatory effects and may modulate the immune system. In addition, Nibufin has been shown to have analgesic effects, making it a potential candidate for pain management.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Nibufin is that it is easy to synthesize and purify, making it readily available for research purposes. It has also been shown to have low toxicity, making it safe for use in lab experiments. However, one of the limitations of Nibufin is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Orientations Futures
There are several future directions for research on Nibufin. One area of interest is its potential applications in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Another area of interest is its potential use as an analgesic for pain management. Further research is needed to fully understand the mechanism of action of Nibufin and its effects in vivo. Additionally, the development of more selective NMDA receptor antagonists may lead to the discovery of new drugs with improved therapeutic profiles.
Méthodes De Synthèse
The synthesis of Nibufin involves the reaction of 2-bromobenzoyl chloride with cyclohexylamine in the presence of a base, followed by the addition of chloroacetyl chloride. The resulting product is then purified by recrystallization. This synthesis method has been optimized to yield high purity Nibufin with good yields.
Applications De Recherche Scientifique
Nibufin has been studied extensively in various scientific fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have potential applications in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Nibufin has also been studied for its analgesic effects, making it a potential candidate for pain management.
Propriétés
Numéro CAS |
1224-64-2 |
|---|---|
Nom du produit |
Nibufin |
Formule moléculaire |
C14H22NO4P |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
1-dibutylphosphoryloxy-4-nitrobenzene |
InChI |
InChI=1S/C14H22NO4P/c1-3-5-11-20(18,12-6-4-2)19-14-9-7-13(8-10-14)15(16)17/h7-10H,3-6,11-12H2,1-2H3 |
Clé InChI |
MQOMKCIKNDDXEZ-UHFFFAOYSA-N |
SMILES |
CCCCP(=O)(CCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CCCCP(=O)(CCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Autres numéros CAS |
1224-64-2 |
Synonymes |
4-nitrophenyl dibutylphosphinic acid nibufin p-nitrophenyl di-N-butylphosphinate p-nitrophenyl dibutylphosphinic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



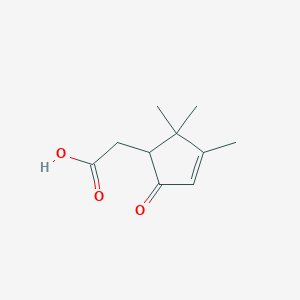
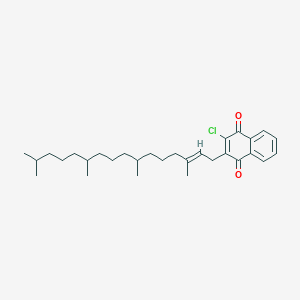
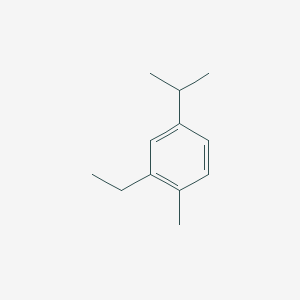
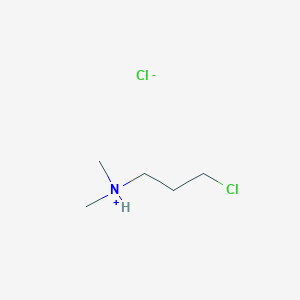
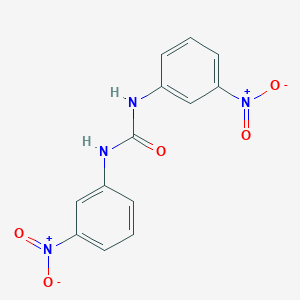
![1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane](/img/structure/B72647.png)
